Rehmannic acid
Overview
Description
Lantadene A is a pentacyclic triterpenoid compound found in the leaves of the plant Lantana camara. It is known for its diverse biological activities, including antioxidant and hepatoprotective properties. The compound has a complex molecular structure, which contributes to its various pharmacological effects .
Mechanism of Action
Rehmannic acid, also known as Lantadene A, is a naturally occurring pentacyclic triterpenoid found in the Lantana camara plant . This compound has been studied for its considerable in vitro antioxidant and free radical scavenging capacity activities .
Target of Action
It is thought to inhibit the function of the sodium-potassium pump within the cell membranes of biliary epithelial cells within the liver .
Mode of Action
This compound is believed to block the secretion of sheep bile acids into the bile ducts through an unknown mechanism . This process affects the production and control of bile .
Result of Action
This compound shows considerable in vitro antioxidant and free radical scavenging capacity activities . It is a promising candidate for use as an antioxidant and hepatoprotective agent .
Biochemical Analysis
Biochemical Properties
Rehmannic acid interacts with various biomolecules in the body. It has been found to show considerable antioxidant activity and free radical scavenging capacity . This suggests that this compound may interact with enzymes and proteins involved in oxidative stress and free radical production.
Cellular Effects
This compound has been reported to have hepatoprotective effects . It is thought to inhibit the function of the sodium-potassium pump within the cell membranes of “biliary epithelial cells” within the liver, a process that affects the production and control of bile .
Dosage Effects in Animal Models
In a study conducted on guinea pigs, this compound at a dose rate of 25 mg/kg body weight did not result in mortality but produced gross and histopathological changes characteristic of sub-acute toxicity in liver and kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lantadene A can be isolated from the leaves of Lantana camara through a series of extraction and purification processes. The leaves are first dried and powdered, followed by extraction using organic solvents such as methanol or ethanol. The crude extract is then subjected to column chromatography and fractional crystallization to obtain pure Lantadene A .
Industrial Production Methods: Industrial production of Lantadene A involves large-scale extraction from Lantana camara leaves. The process includes solvent extraction, purification using high-performance liquid chromatography (HPLC), and crystallization. The purity of the compound is confirmed through spectroscopic analysis .
Chemical Reactions Analysis
Types of Reactions: Lantadene A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Lantadene A can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of Lantadene A can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of Lantadene A with altered biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: Lantadene A is used as a starting material for synthesizing other triterpenoid compounds.
Medicine: Lantadene A has shown promise as a hepatoprotective agent, protecting the liver from damage caused by toxins. .
Industry: Lantadene A is used in the development of natural products and herbal medicines.
Comparison with Similar Compounds
Lantadene A belongs to the lantadene family, which includes other similar compounds such as Lantadene B, Lantadene C, and Lantadene D. These compounds share a similar pentacyclic triterpenoid structure but differ in the functional groups attached to the core structure .
Comparison:
Lantadene B: Similar to Lantadene A but with different ester groups.
Lantadene C: Contains additional hydroxyl groups, enhancing its solubility and biological activity.
Lantadene D:
Lantadene A stands out due to its well-documented antioxidant and hepatoprotective effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-25,27H,12-20H2,1-9H3,(H,38,39)/b21-10-/t23-,24-,25+,27+,32-,33+,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLIRHUTOPOHKJ-LSZVMECJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139272 | |
Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
THE MAJOR STIMULANTS TO BILE SECRETION IN SHEEP-BILE ACID, TAUROCHOLIC ACID & SECRETIN WERE USED TO ANALYZE THE EFFECTS OF LANTANA ON BILE FORMATION. THE TOXIC PRINCIPLE OF LANTANA CAMARA, LANTADENE A, INHIBITED THE ACTIVE SECRETION OF SHEEP BILE ACIDS INTO CANALICULI THROUGH AN UNKNOWN MECHANISM. THE BILE FLOW RESPONSES TO INFUSIONS OF TAUROCHOLIC ACID WERE DECREASED IN SHEEP AFTER INGESTION OF LANTANA, BUT THE RESPONSE TO SECRETIN WAS ENHANCED. THIS OBSERVATION SUGGESTS THAT LANTADENE A DOES NOT EXERT A TOXIC ACTION ON THE DUCTULES; AN INCREASE IN THE FUNCTION OF DUCTULE CELLS MAY OCCUR., SHEEP POISONED WITH 600 G FRESH LANTANA CAMARA SHOWED INHIBITED GALL BLADDER CONTRACTION AFTER IV ADMIN OF THE GALL BLADDER STIMULANTS CHOLECYSTOKININ, PENTAGASTRIN, PILOCARPINE NITRATE, & HCL 4 DAYS AFTER THE POISONING. GALL BLADDER RESPONSES OCCURRING AFTER THE STIMULANT ADMIN WERE SO FEW THAT THE EFFECT OF LANTANA ON THE RESPONSE DURATION COULD NOT BE MEASURED. LANTADENE A INHIBITED THE CHOLECYSTOKININ-INDUCED CONTRACTIONS IN GALL BLADDER STRIPS. GALL BLADDER PARALYSIS, WHICH MAY OCCUR DURING LANTANA POISONING, MAYBE DUE TO THE ACCUMULATION OF BILE ACIDS. | |
Record name | LANTADENE A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol | |
CAS No. |
467-81-2 | |
Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lantadene A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANTADENE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SK62WCU1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LANTADENE A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
297 °C | |
Record name | LANTADENE A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary toxic effect of Lantadene A?
A1: Lantadene A primarily causes hepatotoxicity, leading to intrahepatic cholestasis in various animals, including ruminants and non-ruminant species like guinea pigs, rabbits, and female rats. [] This manifests as jaundice, photosensitization, and ruminal stasis in affected animals. []
Q2: What is the molecular formula and weight of Lantadene A?
A5: Lantadene A has the molecular formula C35H52O5 and a molecular weight of 556.79 g/mol. [, ]
Q3: What spectroscopic techniques are used to characterize Lantadene A?
A6: A combination of spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR) – encompassing 1H-NMR, 13C-NMR, Heteronuclear Multiple Bond Connectivity (HMBC), Heteronuclear Multiple Quantum Correlation (HMQC), Distortionless Enhancement Polarization Transfer (DEPT) – are commonly employed for the structural elucidation of Lantadene A. [, , ]
Q4: Does Lantadene A exhibit polymorphism?
A7: Yes, Lantadene A exists in two polymorphic forms, Form I and Form II, which differ in their physical properties and toxicity. Form I, characterized by white, fluffy, rod-shaped crystals, has been found to be non-toxic to guinea pigs upon oral administration. [] In contrast, Form II, with irregular, shining, polyhedral particles, induces ictericity and toxicity. [] The toxicity difference is attributed to the variations in the three-dimensional structure and packing of the molecules in these two forms.
Q5: Are there any ongoing clinical trials investigating Lantadene A?
A5: While preclinical studies highlight the potential therapeutic benefits of Lantadene A, no clinical trials are currently underway to evaluate its safety and efficacy in humans.
Q6: How do structural modifications of Lantadene A influence its activity?
A10: Research focusing on synthetic modifications of Lantadene A reveals that altering its structure significantly impacts its bioactivity. [, ] For instance, introducing a hydroxyl group in the A ring of Lantadene A enhances its antitumor activity. [] Similarly, converting Lantadene A to its methyl ester form also improves its antitumor properties. [] These findings underscore the significance of SAR studies in optimizing Lantadene A derivatives for therapeutic development.
Q7: What are the challenges associated with formulating Lantadene A for therapeutic use?
A11: Lantadene A's therapeutic application faces challenges due to its poor solubility in aqueous solutions, hindering its bioavailability. [] Research is exploring different formulation strategies to overcome this limitation and enhance its delivery and effectiveness.
Q8: What is the environmental impact of Lantadene A?
A12: Lantana camara, the source of Lantadene A, is considered a noxious weed that negatively impacts biodiversity and agriculture in many regions. [] The plant's allelopathic properties, partly attributed to Lantadene A and Lantadene B, contribute to its invasive nature by inhibiting the growth of neighboring vegetation. [] Understanding the environmental impact of Lantadene A is crucial for developing sustainable management strategies for Lantana camara.
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